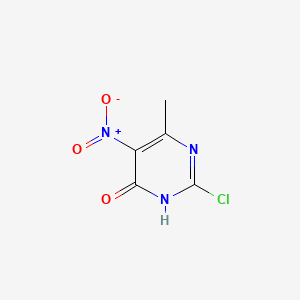

2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-methyl-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O3/c1-2-3(9(11)12)4(10)8-5(6)7-2/h1H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXOLOBSWUZOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475800 | |

| Record name | 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65224-66-0 | |

| Record name | 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, this compound (CAS No. 18686-26-5) emerges as a highly versatile and reactive intermediate. Its unique arrangement of functional groups—a reactive chloro substituent, an electron-withdrawing nitro group, and a pyrimidinone core—makes it an invaluable building block for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and drug development professionals seeking to leverage this compound in their synthetic programs.

Molecular Structure and Physicochemical Properties

Structural Elucidation and Tautomerism

This compound possesses a well-defined structure characterized by a pyrimidine ring substituted at key positions. The "(1H)-one" nomenclature indicates that the compound predominantly exists in the keto tautomeric form. However, it is crucial to recognize its potential to exist in equilibrium with its enol tautomer, 2-Chloro-6-methyl-5-nitropyrimidin-4-ol. This tautomerism, while often favoring the keto form, can influence the molecule's reactivity, particularly in reactions involving the C4-oxygen.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Data

The fundamental physical and chemical properties are summarized below. These values are essential for experimental design, including solvent selection and reaction setup.

| Property | Value | Reference |

| CAS Number | 18686-26-5 | N/A |

| Molecular Formula | C₅H₄ClN₃O₃ | N/A |

| Molecular Weight | 189.56 g/mol | N/A |

| Appearance | Typically a light yellow to beige solid | General Observation |

| Melting Point | Data not consistently reported; requires experimental verification. | N/A |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone). Limited solubility in water and non-polar solvents. | General Chemical Principles |

Synthesis and Purification

Primary Synthetic Route

The most common and efficient synthesis of this compound involves the selective hydrolysis of its precursor, 2,4-Dichloro-6-methyl-5-nitropyrimidine.[1] This reaction leverages the differential reactivity of the two chlorine atoms. The C4-chloro group is significantly more activated towards nucleophilic substitution than the C2-chloro group due to its para relationship with the strongly electron-withdrawing nitro group. This electronic effect stabilizes the Meisenheimer intermediate formed during nucleophilic attack at C4, making it the preferred site for hydrolysis.

Sources

An In-depth Technical Guide to 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one (CAS Number: 65224-66-0)

This guide provides a comprehensive technical overview of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical properties, reactivity, and critical applications as a versatile building block in the creation of complex, biologically active molecules.

Introduction: A Versatile Pyrimidine Scaffold

This compound, with the CAS number 65224-66-0, is a substituted pyrimidine derivative. The pyrimidine core is a fundamental motif in numerous biologically significant molecules, including nucleobases and a wide array of pharmaceuticals. The specific arrangement of a chloro group at the 2-position, a methyl group at the 6-position, and a nitro group at the 5-position makes this compound a highly reactive and versatile intermediate for organic synthesis. The electron-withdrawing nature of the nitro group and the pyrimidine ring itself activates the chloro substituent for nucleophilic displacement, which is a cornerstone of its synthetic utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a compound is paramount for its effective use in research and development.

Physicochemical Properties

| Property | Value (Predicted/Inferred) |

| Molecular Formula | C₅H₄ClN₃O₃ |

| Molecular Weight | 189.56 g/mol |

| Appearance | Likely a pale yellow to off-white solid |

| Melting Point | Expected to be relatively high, typical for crystalline heterocyclic compounds. For comparison, the related 2-chloro-6-methyl-5-nitronicotinamide has a melting point of 195-196 °C[1]. |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. |

| Stability | Stable under standard laboratory conditions, but should be protected from strong bases and high temperatures to prevent decomposition or unwanted reactions. |

Spectroscopic Characterization

Detailed spectroscopic data is essential for reaction monitoring and final product confirmation. While a dedicated spectrum for this exact compound is not publicly available, the expected spectral features are outlined below based on its structure and data from similar pyrimidine derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, likely in the range of δ 2.2-2.5 ppm. A broad singlet corresponding to the N-H proton of the pyrimidinone ring would also be anticipated, typically downfield.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C=O) would appear significantly downfield (δ > 160 ppm). The carbons attached to the chloro and nitro groups would also exhibit characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching of the pyrimidinone ring (around 1650-1700 cm⁻¹), N-H stretching (around 3200-3400 cm⁻¹), and characteristic vibrations for the C-Cl, C-N, and NO₂ groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Synthesis and Manufacturing

The primary synthetic route to this compound involves the selective hydrolysis of 2,4-Dichloro-6-methyl-5-nitropyrimidine. This precursor is a key intermediate that can be synthesized from readily available starting materials.

Conceptual Synthesis Pathway

A logical synthetic approach to the precursor, 2,4-Dichloro-6-methyl-5-nitropyrimidine, can be conceptualized in a multi-step process starting from 6-methyluracil.

Caption: Conceptual synthesis pathway for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on established chemical principles for pyrimidine chemistry. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Nitration of 6-Methyluracil

-

To a stirred mixture of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.

-

Slowly add fuming nitric acid while maintaining the temperature below 10 °C.

-

Add 6-methyluracil portion-wise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated 6-methyl-5-nitrouracil by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Chlorination to 2,4-Dichloro-6-methyl-5-nitropyrimidine

-

In a flask equipped with a reflux condenser and a gas trap, add 6-methyl-5-nitrouracil to an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously pour the residue onto crushed ice with vigorous stirring.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2,4-dichloro-6-methyl-5-nitropyrimidine, which can be purified by recrystallization or column chromatography.

Step 3: Selective Hydrolysis to this compound

-

Dissolve 2,4-Dichloro-6-methyl-5-nitropyrimidine in a suitable solvent such as aqueous acetone or ethanol.

-

Add one equivalent of a base (e.g., sodium hydroxide or potassium carbonate) solution dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC. The 4-chloro position is generally more susceptible to hydrolysis than the 2-chloro position in such systems.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to afford this compound.

Reactivity and Synthetic Applications

The synthetic value of this compound lies in the high reactivity of its 2-chloro substituent towards nucleophilic aromatic substitution (SₙAr). This reactivity is enhanced by the electron-withdrawing nitro group and the pyrimidine ring nitrogens.

General Reactivity Profile

The chloro group at the 2-position can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at this position, paving the way for the synthesis of a wide range of substituted pyrimidinones.

Caption: General reactivity of this compound with various nucleophiles.

Application in the Synthesis of Kinase Inhibitors

Substituted pyrimidines are core structures in many kinase inhibitors used in oncology. A prominent example is Dasatinib, a dual Src/Abl kinase inhibitor. While the exact this compound may not be a direct precursor in all reported syntheses, closely related 2-chloropyrimidine intermediates are crucial. The synthesis of Dasatinib and related compounds often involves the coupling of a substituted aminothiazole with a 2,4-dichloropyrimidine derivative, followed by further nucleophilic substitution. The use of intermediates like this compound allows for the strategic introduction of various side chains to modulate kinase selectivity and pharmacokinetic properties.

For instance, the reaction of a 2-chloropyrimidine intermediate with an amine-containing fragment is a key step in building the complex scaffold of Dasatinib[2][3]. The general principle involves the displacement of the chloro group by the amine nucleophile to form a C-N bond, a critical linkage in the final drug molecule.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors.

-

Hazard Classification: Based on data for similar compounds, it should be treated as a substance that may cause skin and eye irritation[4][5][6]. It may also be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its activated chloro group allows for a wide range of nucleophilic substitution reactions, enabling the construction of diverse libraries of substituted pyrimidinones. A solid understanding of its synthesis, reactivity, and handling is crucial for any researcher or drug development professional looking to leverage the synthetic potential of this important heterocyclic building block.

References

-

ChemSynthesis. (2025-05-20). 2-chloro-6-methyl-5-nitronicotinamide. Retrieved from [Link]

-

Angene Chemical. (2021-05-01). Safety Data Sheet: 4-Amino-6-chloro-2-(methylthio)pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. Retrieved from [Link]

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

-

Pharmaffiliates. (n.d.). N-(2-Chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl)pyrimidin-4-yl)amino)thiazole-5-carboxamide hydrochloride. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 3. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 2-CHLORO-6-METHYL-5-NITRO-4(1H)-PYRIMIDINONE synthesis - chemicalbook [chemicalbook.com]

- 6. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543) [np-mrd.org]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences, offering field-proven insights and a robust procedural framework.

Introduction and Strategic Overview

This compound is a versatile intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a pyrimidine core with strategically placed functional groups—a chloro atom, a nitro group, and a methyl group—allows for diverse chemical modifications. The chloro group at the 2-position is susceptible to nucleophilic substitution, the nitro group can be reduced to an amine for further derivatization, and the pyrimidinone tautomerism influences its reactivity and biological interactions.

The synthesis of this target molecule is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The overall synthetic strategy commences with the construction of the pyrimidine ring, followed by sequential functionalization.

Experimental Protocols

Step 1: Synthesis of 6-Methyluracil

The synthesis begins with the well-established cyclocondensation reaction between ethyl acetoacetate and urea to form the pyrimidine core of 6-methyluracil.[1][2]

Protocol:

-

In a suitable reaction vessel, combine 1.33 moles of finely powdered urea with 1.23 moles of ethyl acetoacetate.

-

Add a catalytic amount of concentrated hydrochloric acid in absolute ethanol.

-

Allow the mixture to stand in a desiccator over concentrated sulfuric acid under a continuous vacuum for 5-7 days, or until the mixture is completely dry. This forms the crude β-uraminocrotonic ester.[1]

-

Prepare a solution of 2 moles of sodium hydroxide in 1.2 liters of water and heat to 95°C.

-

Stir in the finely powdered, crude β-uraminocrotonic ester.

-

Cool the clear solution to 65°C and carefully acidify with concentrated hydrochloric acid with continuous stirring.

-

The 6-methyluracil will precipitate. Cool the mixture further and collect the product by filtration.

-

Wash the collected solid with cold water, followed by ethanol and ether.

-

Dry the product to obtain 6-methyluracil as a colorless powder. For higher purity, recrystallization from glacial acetic acid can be performed.[1]

Step 2: Synthesis of 6-Methyl-5-nitrouracil

The subsequent step involves the nitration of the 6-methyluracil at the 5-position. This reaction must be performed at a low temperature to control the exothermicity and prevent side reactions.

Protocol:

-

In a reaction vessel equipped with a stirrer and a cooling bath, add nitric acid.

-

Cool the nitric acid to below 10°C.

-

Slowly add the synthesized 6-methyluracil to the cooled nitric acid with vigorous stirring, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, raise the temperature to 30°C and maintain it for 1 hour.[3]

-

The reaction mixture is then processed to isolate the nitrated product. This typically involves quenching the reaction mixture with ice water and filtering the precipitated solid.

-

The solid is washed with cold water until the washings are neutral and then dried to yield 6-methyl-5-nitrouracil.

Step 3: Synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine

This chlorination step converts the dihydroxy pyrimidine into a more reactive dichloro intermediate, which is crucial for the subsequent selective hydrolysis. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.

Protocol:

-

In a flask equipped with a reflux condenser and a stirring mechanism, place the 6-methyl-5-nitrouracil.

-

Add an excess of phosphorus oxychloride (POCl₃).

-

A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with stirring to hydrolyze any remaining POCl₃.

-

The resulting solid precipitate, 2,4-dichloro-6-methyl-5-nitropyrimidine, is collected by filtration, washed with cold water, and dried.[4]

Step 4: Selective Hydrolysis to this compound

The final step is a regioselective hydrolysis of the C4-chloro group of 2,4-dichloro-6-methyl-5-nitropyrimidine. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in such systems.[5][6]

Protocol:

-

Suspend the 2,4-dichloro-6-methyl-5-nitropyrimidine in a suitable solvent, such as aqueous ethanol or an aqueous base.

-

Carefully add a stoichiometric amount of a base, such as sodium hydroxide or sodium carbonate, while monitoring the pH and temperature.

-

The reaction is typically stirred at room temperature or with gentle heating. The progress of the selective hydrolysis should be monitored by TLC or HPLC to avoid further reaction at the C2 position.

-

Upon completion, the reaction mixture is neutralized with an acid, such as hydrochloric acid, to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried to yield this compound.

Mechanistic Insights: The Basis of Selectivity

The regioselectivity observed in the final hydrolysis step is a cornerstone of this synthesis. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. This can be attributed to several electronic and resonance factors. The presence of an electron-withdrawing group at the 5-position, such as the nitro group in this case, further activates the ring towards nucleophilic aromatic substitution (SNAr).

The generally accepted mechanism for SNAr involves the formation of a Meisenheimer complex. The superior reactivity of the C4 position is often rationalized by the greater ability of the adjacent nitrogen atom at the 3-position to stabilize the negative charge in the intermediate complex through resonance. However, it is noteworthy that the choice of nucleophile and reaction conditions can sometimes alter this selectivity.[5][6]

Data Summary and Characterization

| Step | Starting Material | Product | Key Reagents | Yield (%) |

| 1 | Ethyl acetoacetate + Urea | 6-Methyluracil | HCl, NaOH | 71-77 |

| 2 | 6-Methyluracil | 6-Methyl-5-nitrouracil | HNO₃ | Variable |

| 3 | 6-Methyl-5-nitrouracil | 2,4-Dichloro-6-methyl-5-nitropyrimidine | POCl₃ | Variable |

| 4 | 2,4-Dichloro-6-methyl-5-nitropyrimidine | This compound | Base (e.g., NaOH) | Variable |

Characterization Data for 2,4-Dichloro-6-methyl-5-nitropyrimidine (Intermediate):

-

Appearance: Pale-yellow to brown solid

-

Melting Point: 52-54 °C[7]

-

Molecular Formula: C₅H₃Cl₂N₃O₂[4]

-

Molecular Weight: 208.00 g/mol [4]

Expected Characterization for this compound (Final Product):

-

¹H NMR: A singlet corresponding to the methyl protons and a broad singlet for the N-H proton.

-

¹³C NMR: Resonances corresponding to the methyl carbon, the carbonyl carbon, and the carbons of the pyrimidine ring.

-

IR Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching, and N-O stretching of the nitro group.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight, along with characteristic isotopic patterns for the chlorine atom.

Experimental Workflow Visualization

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]

- 3. 6-Methyluracil synthesis - chemicalbook [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

A Senior Application Scientist's Guide to 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one: A Cornerstone Starting Material for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern medicinal chemistry. Its strategic arrangement of reactive sites—a labile chlorine atom activated for nucleophilic substitution, an electron-withdrawing nitro group, and a versatile pyrimidinone core—makes it an exceptionally valuable precursor for the synthesis of complex molecular architectures. Pyrimidine derivatives are integral to a vast array of pharmaceuticals, and this specific starting material provides a direct route to novel compounds with potential therapeutic activities, including potent kinase inhibitors.[1] This guide offers an in-depth exploration of the synthesis, core reactivity, and strategic applications of this compound, providing researchers and drug development professionals with the foundational knowledge and practical protocols necessary to leverage its full synthetic potential.

The Pyrimidinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif found in the very fabric of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[2] This biological prevalence has made the pyrimidine scaffold a "privileged structure" in drug discovery, with numerous FDA-approved drugs containing this core for the treatment of cancer, infectious diseases, and cardiovascular disorders.[1] The value of a starting material is defined by its ability to grant access to diverse and complex downstream molecules. This compound is a prime example of such a high-value intermediate, engineered with chemical handles that allow for selective and predictable transformations.

Physicochemical Properties and Strategic Functionalization

The synthetic utility of this compound stems directly from its unique electronic and structural features. The pyrimidine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the presence of the strongly electron-withdrawing nitro (-NO₂) group at the C5 position. This electronic pull is critical, as it renders the carbon atoms of the ring highly electrophilic and susceptible to nucleophilic attack.

The chlorine atom at the C2 position is the primary site of reaction. Its displacement is facilitated by the resonance stabilization of the reaction intermediate, a key mechanistic feature that will be discussed in detail. The methyl group at C6 provides steric distinction and can influence the molecule's solubility and conformational properties in downstream derivatives.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 65224-66-0 | [3] |

| Molecular Formula | C₅H₄ClN₃O₃ | Calculated |

| Molecular Weight | 189.56 g/mol | Calculated |

| Appearance | Typically a solid (e.g., off-white to yellow powder) | General |

| Hazard Identification | Standard handling precautions for chlorinated, nitrated organics advised. | [3] |

Synthesis of the Core Intermediate

A common and efficient route to this compound involves the selective hydrolysis of a readily available precursor, 2,4-Dichloro-6-methyl-5-nitropyrimidine.[4] This selectivity is a cornerstone of the synthesis, driven by the differential reactivity of the two chlorine atoms. The C4-chloro position is generally more activated towards nucleophilic attack than the C2 position in related pyrimidine systems. This allows for a controlled reaction where water or a hydroxide source preferentially displaces the C4-chloro group to form the more stable 4(1H)-one tautomer, leaving the synthetically crucial C2-chloro group intact for subsequent diversification.

Caption: Synthetic workflow for this compound.

Experimental Protocol 1: Synthesis via Selective Hydrolysis

Objective: To synthesize this compound from 2,4-Dichloro-6-methyl-5-nitropyrimidine.

Materials:

-

2,4-Dichloro-6-methyl-5-nitropyrimidine

-

Sodium Bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl, 1M solution)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,4-Dichloro-6-methyl-5-nitropyrimidine (1.0 eq) in a 1:1 mixture of water and ethanol.

-

Reagent Addition: Add sodium bicarbonate (1.1 eq) to the suspension. The use of a mild base like NaHCO₃ is crucial to control the reaction and prevent hydrolysis of the second chlorine atom.

-

Heating: Heat the reaction mixture to a gentle reflux (approx. 80-90 °C) and maintain for 2-4 hours.

-

Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove any insoluble byproducts.

-

Acidification: Carefully acidify the filtrate with 1M HCl to a pH of ~2-3. This step is critical as it protonates the pyrimidinone, causing the desired product to precipitate out of the solution.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove any residual salts.

-

Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent like ethanol/water.

The Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity for this starting material is the Nucleophilic Aromatic Substitution (SₙAr) reaction. This is not a simple one-step displacement; it proceeds via a well-established two-step addition-elimination mechanism.

Causality Behind the Reactivity:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine atom. This attack breaks the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .

-

Stabilization: The stability of this intermediate is the kinetic lynchpin of the entire reaction. The negative charge is effectively delocalized across the pyrimidine ring and, most importantly, onto the oxygen atoms of the C5-nitro group through resonance. This stabilization significantly lowers the activation energy of the reaction, making the process favorable.

-

Elimination & Aromaticity Restoration: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is an excellent leaving group. This step is typically fast and irreversible, driving the reaction to completion.

Caption: The two-step Addition-Elimination mechanism of SₙAr.

Key Synthetic Applications in Drug Discovery

The true value of this compound is demonstrated in its application as a versatile scaffold. A prominent example is its use in the synthesis of precursors for potent kinase inhibitors, such as Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor. [5]While the exact commercial synthesis may vary, the core chemistry involves the displacement of a C2-chloro group on a pyrimidine ring with a complex amine.

Case Study: Synthesis of an N-Arylaminopyrimidine Core

This workflow demonstrates the coupling of the starting material with an aniline derivative, a common step in building kinase inhibitor backbones.

Caption: Diversification pathway via SₙAr coupling with an amine nucleophile.

Experimental Protocol 2: General Procedure for SₙAr with an Amine Nucleophile

Objective: To synthesize an N-substituted-2-amino-6-methyl-5-nitropyrimidin-4(1H)-one derivative.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., 4-(2-hydroxyethyl)piperazine, 1.1 eq)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIEA), 2.0 eq)

-

Standard inert atmosphere glassware (e.g., Schlenk line or nitrogen balloon).

Procedure:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂), add this compound and the anhydrous solvent.

-

Reagent Addition: Add the amine nucleophile followed by the dropwise addition of the base (DIEA). The base is essential to scavenge the HCl that is generated during the reaction.

-

Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The consumption of the starting material and the formation of a new, single major product spot/peak confirms the reaction's progress and selectivity.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. This will often precipitate the crude product.

-

Isolation: Collect the solid by vacuum filtration. If a precipitate does not form, extract the aqueous phase with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified using flash column chromatography on silica gel to yield the final, highly pure compound. Characterization by ¹H NMR, ¹³C NMR, and HRMS is required to confirm the structure.

Conclusion: A Versatile and Indispensable Tool

This compound is more than just a chemical; it is a strategic tool for synthetic and medicinal chemists. Its predictable reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the controlled and efficient introduction of a wide range of functional groups. The ability to perform selective chemistry at the C2 position, while retaining other functional handles like the nitro group for subsequent transformations, provides a powerful platform for building molecular diversity. For researchers in drug discovery, mastering the use of this starting material opens a direct and robust pathway to novel heterocyclic compounds and potential next-generation therapeutics.

References

- El-Gazzar, A. B. A., Gaafar, A. M., & Aly, A. S. (2009).

- Taye, N. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers.

- Abdel-Wahab, B. F., Abdel-Aziem, A., El-Awaad, E., & Awad, G. E. A. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry.

-

ResearchGate. (n.d.). Synthesis of pyrimidone derivatives. ResearchGate. Retrieved from [Link]

-

Al-Ostath, R. A., & El-Hiti, G. A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

- Lee, H. K., & Kim, J. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society.

-

PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Retrieved from [Link]

- Wotring, L. L., & Townsend, L. B. (1991). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. PubMed.

-

PubChem. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. PubChem. Retrieved from [Link]

- Lombardo, L. J., et al. (2004). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.

-

Salas, C. O., & Espinosa-Bustos, C. (Eds.). (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. Retrieved from [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. growingscience.com [growingscience.com]

- 3. 2-CHLORO-6-METHYL-5-NITRO-4(1H)-PYRIMIDINONE - Safety Data Sheet [chemicalbook.com]

- 4. 2-CHLORO-6-METHYL-5-NITRO-4(1H)-PYRIMIDINONE synthesis - chemicalbook [chemicalbook.com]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Pyrimidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel pyrimidinone derivatives. It navigates through the foundational synthetic strategies, particularly the versatile Biginelli reaction and its modern advancements, and delves into the critical aspects of biological evaluation and structure-activity relationship (SAR) studies. This document is designed to serve as a practical and insightful resource for researchers and scientists engaged in the quest for new therapeutic agents, offering a blend of established protocols and contemporary insights to accelerate the drug discovery process.

Introduction: The Enduring Significance of the Pyrimidinone Core

The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its presence in the fundamental building blocks of nucleic acids—cytosine, thymine, and uracil—underscores its biological importance.[1][2][3] Pyrimidinone derivatives, a class of pyrimidines bearing an oxo group, have garnered significant attention due to their broad and potent pharmacological activities. These compounds have demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents.[1][4][5] The therapeutic versatility of this scaffold continues to drive extensive research into the synthesis and biological evaluation of novel analogues.[3][6]

This guide will provide a detailed exploration of the key methodologies employed in the synthesis of pyrimidinone derivatives, with a particular focus on multicomponent reactions that offer efficiency and diversity. Furthermore, it will outline the essential steps in their biological screening and the iterative process of optimizing lead compounds through the analysis of structure-activity relationships.

Foundational Synthetic Strategies: Building the Pyrimidinone Core

The construction of the pyrimidinone ring is a well-established field, with the Biginelli reaction standing out as a classic and highly adaptable method.[4][7] This multicomponent reaction, first reported in 1893, offers a straightforward, one-pot synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[7][8][9]

The Biginelli Reaction: A Timeless and Versatile Tool

The acid-catalyzed, three-component Biginelli reaction provides a rapid and efficient route to highly functionalized dihydropyrimidinones.[7] The reaction mechanism is believed to proceed through the formation of an iminium intermediate from the aldehyde and urea, which then acts as an electrophile for the nucleophilic addition of the β-ketoester enol.[7] Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.

Recent advancements have focused on improving the efficiency and scope of the Biginelli reaction through the use of various catalysts, including Lewis acids like indium(III) chloride and ytterbium(III) triflate, as well as the application of microwave irradiation to accelerate the reaction.[7][10] Solvent-free conditions have also been explored to develop more environmentally friendly protocols.[7]

Experimental Protocol: Microwave-Assisted Biginelli Synthesis of Dihydropyrimidinones [10]

-

In a microwave-safe vial, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of an appropriate catalyst (e.g., potassium carbonate).

-

Add 10 mL of a suitable solvent (e.g., water or ethanol).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a specified power (e.g., 300 W) and temperature (e.g., 100°C) for a designated time (e.g., 20 minutes).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The precipitated product is then collected by filtration and washed with cold water or ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Beyond the Biginelli: Other Multicomponent Approaches

While the Biginelli reaction is a mainstay, other multicomponent reactions (MCRs) have emerged as powerful tools for synthesizing diverse pyrimidinone scaffolds.[11][12] These reactions allow for the formation of multiple bonds in a single operation, leading to increased efficiency and molecular complexity. For instance, a palladium-catalyzed multicomponent reaction of aromatic aldehydes, urea/thiourea, and alkynols has been developed for the diastereoselective synthesis of spirofuran pyrimidinone compounds.[12]

The use of sustainable and readily available starting materials, such as alcohols, in iridium-catalyzed multicomponent synthesis represents a significant advancement in green chemistry for pyrimidine synthesis.[11]

Caption: Generalized workflow for a multicomponent Biginelli reaction.

Biological Evaluation: From In Vitro Screening to In Vivo Efficacy

The discovery of novel pyrimidinone derivatives with therapeutic potential necessitates a robust and systematic biological evaluation process. This typically begins with in vitro screening to identify initial "hit" compounds, followed by more comprehensive in vivo studies to assess their efficacy and safety.

In Vitro Screening: Identifying Promising Candidates

Initial screening often involves evaluating the synthesized compounds against a panel of relevant biological targets. For example, in the context of cancer drug discovery, this could involve assessing the cytotoxicity of the compounds against various cancer cell lines.[13][14]

Table 1: Representative In Vitro Assays for Pyrimidinone Derivatives

| Assay Type | Target/Purpose | Example Application |

| Cytotoxicity Assay (e.g., MTT) | Measures the ability of a compound to inhibit cell proliferation. | Screening for anticancer activity against cell lines like human hepatoma and breast cancer.[14][15] |

| Enzyme Inhibition Assay | Determines the inhibitory activity of a compound against a specific enzyme. | Evaluating pyrimidinone derivatives as inhibitors of kinases like CAMKIV, HER-1, and HER-2.[15][16] |

| Antimicrobial Susceptibility Test | Assesses the ability of a compound to inhibit the growth of microorganisms. | Screening for antibacterial and antifungal activity against strains like Staphylococcus aureus and Candida albicans.[13] |

| Propidium Iodide Assay | Evaluates cell viability and DNA content to understand the mechanism of cell death. | Determining if a compound induces apoptosis in cancer cells.[15] |

In Vivo Studies: Assessing Efficacy and Safety in a Biological System

Promising candidates from in vitro screening are advanced to in vivo studies using animal models. These studies are crucial for evaluating the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), efficacy in a living organism, and potential toxicity.[14][17] For instance, novel chromeno[2,3-d]pyrimidinone derivatives have been shown to inhibit tumor growth in a chick chorioallantoic membrane (CAM) model, demonstrating their in vivo anticancer potential.[14]

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from biological evaluations are used to establish a structure-activity relationship (SAR), which describes how the chemical structure of a molecule relates to its biological activity.[1][2] SAR studies are fundamental to the iterative process of lead optimization, where the aim is to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound.[2]

Key Structural Modifications and Their Impact

Systematic modifications of the pyrimidinone scaffold can lead to significant improvements in biological activity. For example, in a series of pyrido[2,3-d]pyrimidin-7-one inhibitors of SOS1, structural modifications led to the identification of a compound with equipotent activity to the parent compound and excellent selectivity against other kinases.[18] The introduction of different substituents on the pyrimidine ring can greatly influence its interaction with the biological target.[1]

Caption: The iterative cycle of lead optimization driven by SAR.

Computational Approaches: In Silico Drug Design

Computational tools, such as molecular docking, play a crucial role in modern drug discovery by predicting the binding interactions between a small molecule and its target protein.[19][20][21] These in silico studies can help rationalize observed SAR data and guide the design of new derivatives with improved binding affinity and selectivity.[22][23] For example, molecular docking studies have been used to investigate the binding modes of pyrimidine derivatives against the main protease of SARS-CoV-2, providing insights for the development of potential antiviral agents.[19]

Protocol: General Workflow for Molecular Docking Studies [20]

-

Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the pyrimidinone derivative and optimize its geometry.

-

Active Site Definition: Identify the binding site on the receptor, often based on the location of a co-crystallized ligand.

-

Docking Simulation: Use docking software (e.g., AutoDock Vina) to predict the binding poses of the ligand within the active site and calculate the binding affinity scores.

-

Analysis of Results: Analyze the predicted binding modes, identifying key interactions such as hydrogen bonds and hydrophobic contacts, to understand the basis of binding and inform further design.

Conclusion and Future Directions

The discovery and synthesis of novel pyrimidinone derivatives remain a vibrant and highly promising area of research in medicinal chemistry. The versatility of synthetic methods, particularly multicomponent reactions like the Biginelli synthesis, allows for the creation of large and diverse libraries of these compounds. Coupled with advanced biological screening techniques and the power of computational chemistry, the path to identifying new drug candidates is becoming increasingly efficient. Future efforts will likely focus on the development of more sustainable and atom-economical synthetic routes, the exploration of novel biological targets for pyrimidinone-based inhibitors, and the application of machine learning and artificial intelligence to accelerate the design and optimization of these potent therapeutic agents.

References

-

Antimicrobial resistance was one of the top priorities for global public health before the start of the 2019 coronavirus pandemic (COVID-19). Moreover, in this changing medical landscape due to COVID-19, finding new organic structures with antimicrobial and antiviral properties is a priority in current research. The Biginelli synthesis that mediates the production of pyrimidine compounds has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds, such as calcium channel blockers, anticancer, antiviral, antimicrobial, anti-inflammatory or antioxidant compounds. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. PubMed Central. [Link]

-

Chikhale, R., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. [Link]

-

Kumar, A., et al. (2020). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. PubMed. [Link]

-

Abdel-Rahman, A. A.-H., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research. [Link]

-

Hafez, H. N., et al. (2008). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. PubMed. [Link]

-

Biginelli Reaction. Organic Chemistry Portal. (n.d.). [Link]

-

Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

Costa, M. F., et al. (2020). In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. RSC Publishing. [Link]

-

Xavier, A. L., et al. (2014). A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. Blucher Proceedings. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. (2021). [Link]

-

Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. [Link]

-

Rathod, V. D., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

-

Recent Advances in Biginelli-type Reactions. Bentham Science Publisher. (n.d.). [Link]

-

Ghaffari, B., et al. (2017). A Sustainable Multicomponent Pyrimidine Synthesis. ACS Figshare. [Link]

-

Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. PubMed. [Link]

-

Zhang, Y., et al. (2021). Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. NIH. [Link]

-

Das, S., et al. (2025). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

-

Al-Issa, S. A., et al. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules. [Link]

-

Kim, J., et al. (2016). Synthesis and Biological Evaluation of Pyrimidine-Based Dual Inhibitors of Human Epidermal Growth Factor Receptor 1 (HER-1) and HER-2 Tyrosine Kinases. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Kim, J., et al. (2016). Synthesis and Biological Evaluation of Pyrimidine-Based Dual Inhibitors of Human Epidermal Growth Factor Receptor 1 (HER-1) and HER-2 Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]

-

Versha, et al. (2024). Pyrimidine and Pyrimidinone Derivatives as Anti-Inflammatory Agents. Bentham Science Publishers. [Link]

-

Koval, A., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC. NIH. [Link]

-

Chaudhary, A. (2021). Multicomponent Approach for the Sustainable Syntheses of Pyrido[2,3-d]pyrimidine Scaffold. Current Organic Chemistry. [Link]

-

Ma, M., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Taylor & Francis. [Link]

-

Li, P., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. PubMed. [Link]

-

Papakyriakou, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

-

Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry. [Link]

-

Al-Issa, S. A., et al. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. ResearchGate. [Link]

- Pyrimidinone compounds and uses thereof.

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). [Link]

-

El-Adl, K., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. [Link]

-

Khalid, T., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. [Link]

-

Richard M. van Rijn Inventions, Patents and Patent Applications. (n.d.). [Link]

-

New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. (n.d.). [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. (n.d.). [Link]

-

Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online. (2024). [Link]

-

Structure activity relationship (SAR) of some synthesized compounds. ResearchGate. (n.d.). [Link]

-

Bioisosteric Replacement Strategies. SpiroChem. (n.d.). [Link]

-

Design, Synthesis, Antiproliferative Screening, and In Silico Studies of Some Pyridinyl‐Pyrimidine Candidates | Request PDF. ResearchGate. (2025). [Link]

-

Structure–activity relationship (SAR) model for the activity of the designed derivatives. Substituents anchored on the main scaffold with cytotoxic activities. ResearchGate. (n.d.). [Link]

-

Structure-based bioisosteric design, synthesis and biological evaluation of novel pyrimidines as antiplasmodial antifolate agents. ResearchGate. (2022). [Link]

- Pyrimidine compounds, preparation method therefor and pharmaceutical uses thereof.

-

Design, Synthesis, Antiproliferative Screening, and In Silico Studies of Some Pyridinyl‐Pyrimidine Candidates. Semantic Scholar. (n.d.). [Link]

- PYRAZOLOPYRIMIDINONE COMPOUNDS AND THEIR USES.

-

(A) Effect of the bioisosteric replacement of pyrimidine (left) by.... ResearchGate. (n.d.). [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

-

Bioisosterism. Drug Design Org. (n.d.). [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. scispace.com [scispace.com]

- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 11. Collection - A Sustainable Multicomponent Pyrimidine Synthesis - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 12. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. remedypublications.com [remedypublications.com]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel heterocyclic compound, 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one. While direct experimental data on this specific molecule is nascent, this document synthesizes information from structurally related pyrimidine analogues to forecast its potential as a therapeutic agent. By examining the roles of its key functional groups—the pyrimidine core, the chloro substituent, the methyl group, and the nitro group—we can infer potential anticancer and antimicrobial properties. This guide will detail the scientific rationale for these hypotheses, propose robust experimental protocols for validation, and present potential mechanisms of action. All assertions are grounded in established research on comparable chemical entities, providing a solid foundation for future investigation.

Introduction: Deconstructing a Molecule of Interest

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including nucleobases essential to life.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] The subject of this guide, this compound, is a synthetically accessible pyrimidine derivative[7] that combines several functional groups known to modulate biological activity.

The strategic placement of a chloro group at the 2-position, a methyl group at the 6-position, and a nitro group at the 5-position of the pyrimidin-4(1H)-one core suggests a strong potential for targeted biological interactions. Halogenation, particularly chlorination, is a common strategy in drug design to enhance membrane permeability and binding affinity.[8][9] The nitro group, a potent electron-withdrawing moiety, is a known pharmacophore in many antimicrobial and anticancer drugs, often mediating its effect through bioreductive activation.[10][11] This guide will explore the synergistic potential of these structural features.

Postulated Anticancer Activity

The pyrimidine nucleus is a well-established pharmacophore in oncology.[2][12] The anticancer drug 5-fluorouracil, for instance, is a pyrimidine analogue that inhibits thymidylate synthase, a critical enzyme in DNA synthesis. The structural attributes of this compound suggest it may exert cytotoxic effects on cancer cells through several plausible mechanisms.

Proposed Mechanism of Action: Kinase Inhibition

A significant number of substituted pyrimidines function as kinase inhibitors.[13] The chloro- and methyl- substitutions on the pyrimidine ring could facilitate binding to the ATP-binding pocket of various protein kinases that are often dysregulated in cancer. For example, 2-amino-4-aryl-5-chloropyrimidines have been identified as potent inhibitors of VEGFR-2 and CDK1.[13] The nitro group could further enhance binding through electrostatic interactions.

Caption: Hypothesized bioreductive activation pathway in microbial cells.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

A standard and effective method to screen for antimicrobial activity is the agar well diffusion assay.

Objective: To determine the zone of inhibition of this compound against various microbial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative]) [1][14]* Fungal strains (e.g., Candida albicans, Aspergillus niger) [1]* Mueller-Hinton Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi)

-

Sterile cork borer

-

Standard antibiotics (e.g., Ciprofloxacin, Griseofulvin) [1] Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension.

-

Agar Plate Preparation: Pour the appropriate agar into sterile petri dishes and allow it to solidify.

-

Lawn Culture: Evenly spread the microbial inoculum over the agar surface.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well.

| Related Compound Class | Microorganism | Activity | Reference |

| Chloropyrimidines | Mycobacterium tuberculosis | MIC of 0.75 µg/mL | [8] |

| Nitropyridine Complexes | S. aureus, E. coli | Comparable to Ciprofloxacin | [10] |

| Substituted Pyrimidines | E. coli | Effective | [14] |

Synthesis and Characterization

The viability of this compound as a drug candidate is also dependent on its synthetic accessibility. A plausible synthetic route involves the nitration and subsequent chlorination of a pyrimidine precursor. [7][15]

Caption: A potential synthetic workflow for the target compound.

Conclusion and Future Directions

This compound is a compound of significant interest due to its unique combination of functional groups, each with a history of imparting biological activity. The theoretical framework presented in this guide, based on extensive literature on related pyrimidine derivatives, strongly suggests its potential as both an anticancer and antimicrobial agent.

The immediate next steps should involve the synthesis and purification of the compound, followed by the execution of the proposed in vitro assays. Positive results from these initial screens would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy. This guide serves as a foundational document to inspire and direct these future research endeavors.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - PubMed Central - NIH. Retrieved January 5, 2026, from [Link]

- Yousif, M. N. M., El-Sayed, W. A., Abbas, H. S., Awad, H. M., & Yousif, N. M. (2017). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Journal of Applied Pharmaceutical Science, 7(11), 021-032.

-

ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. Retrieved January 5, 2026, from [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. Retrieved January 5, 2026, from [Link]

-

Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. (2017). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]

-

Anticancer Potential of Novel Pyrimidine Analogs: Recent Updates. (2024). R Discovery. Retrieved January 5, 2026, from [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2013). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Chloropyrimidines as a new class of antimicrobial agents. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PMC - PubMed Central. Retrieved January 5, 2026, from [Link]

-

Chloropyrimidines as a New Class of Antimicrobial Agents. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed. Retrieved January 5, 2026, from [Link]

-

An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. Retrieved January 5, 2026, from [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved January 5, 2026, from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents.

-

Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023). MDPI. Retrieved January 5, 2026, from [Link]

-

Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines. (n.d.). Journal of the Chemical Society C - RSC Publishing. Retrieved January 5, 2026, from [Link]

- Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. (n.d.). Google Patents.

Sources

- 1. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjarr.com [wjarr.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-CHLORO-6-METHYL-5-NITRO-4(1H)-PYRIMIDINONE synthesis - chemicalbook [chemicalbook.com]

- 8. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

The Strategic Intermediate: A Technical Guide to 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one for Advanced Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the synthesis, properties, and applications of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one, a pivotal intermediate in modern medicinal and agrochemical research. As a senior application scientist, the following content is structured to provide not just procedural steps, but a deeper understanding of the causality behind the synthetic choices and the reactivity of this versatile molecule.

Introduction: The Value Proposition of a Polysubstituted Pyrimidine

This compound (CAS No. 65224-66-0) is a highly functionalized heterocyclic compound. Its strategic importance stems from the orthogonal reactivity of its substituents: a nucleophilic substitution-prone chloro group, an electron-withdrawing nitro group that activates the pyrimidine ring, a methyl group amenable to further functionalization, and a pyrimidinone core. This unique combination of features makes it a sought-after building block in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for oncology.[1] This guide will elucidate the synthetic pathways, chemical behavior, and practical applications of this key intermediate.

Physicochemical & Spectroscopic Profile

A comprehensive understanding of a chemical intermediate begins with its physical and analytical characteristics.

| Property | Value | Source |

| CAS Number | 65224-66-0 | Chem-Impex[1] |

| Molecular Formula | C₅H₄ClN₃O₃ | Chem-Impex[1] |

| Molecular Weight | 189.56 g/mol | Chem-Impex[1] |

| Appearance | Grey solid | Chem-Impex[1] |

| Purity | ≥ 99% (HPLC) | Chem-Impex[1] |

| Storage Conditions | 0-8°C | Chem-Impex[1] |

Predicted Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to be simple, featuring a singlet for the methyl protons (δ ≈ 2.2-2.4 ppm) and a broad singlet for the N-H proton of the pyrimidinone ring (δ > 11.0 ppm). The exact chemical shifts can be influenced by solvent and concentration.

-

¹³C NMR (DMSO-d₆, 100 MHz): Key resonances are anticipated for the methyl carbon (δ ≈ 15-20 ppm), and the four distinct carbons of the pyrimidine ring. The carbonyl carbon (C4) would appear significantly downfield (δ ≈ 160-170 ppm). The carbon bearing the nitro group (C5) and the chloro-substituted carbon (C2) would also have characteristic shifts influenced by the electron-withdrawing effects of their substituents.[2][6]

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹): Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the pyrimidinone (around 1650-1700 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹ respectively), and C-Cl stretching (around 600-800 cm⁻¹).

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 189, with a characteristic M+2 peak at m/z 191 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. A common and industrially scalable route involves the selective hydrolysis of 2,4-dichloro-6-methyl-5-nitropyrimidine.

Synthetic Pathway Overview

Caption: Synthetic route to the target intermediate.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative synthesis based on established chemical transformations for pyrimidine systems.[7]

Step 1: Synthesis of 4,6-dihydroxy-2-methyl-5-nitropyrimidine

-

Reaction Setup: To a solution of 4,6-dihydroxy-2-methylpyrimidine in a suitable solvent such as trichloroacetic acid and acetic acid, slowly add nitric acid while maintaining the temperature below 10°C.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with water until neutral, and dried to afford 4,6-dihydroxy-2-methyl-5-nitropyrimidine.

Step 2: Synthesis of 2,4-dichloro-6-methyl-5-nitropyrimidine

-

Reaction Setup: A mixture of 4,6-dihydroxy-2-methyl-5-nitropyrimidine and phosphorus oxychloride (POCl₃) is heated to reflux in the presence of a tertiary amine base such as triethylamine.

-

Reaction: The reaction is maintained at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured into ice-water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give crude 2,4-dichloro-6-methyl-5-nitropyrimidine, which can be purified by crystallization.

Step 3: Selective Hydrolysis to this compound

-

Reaction Setup: The 2,4-dichloro-6-methyl-5-nitropyrimidine is dissolved in a suitable solvent (e.g., dioxane or THF) and treated with a stoichiometric amount of a mild base (e.g., aqueous sodium bicarbonate) or dilute acid at a controlled temperature.

-

Reaction: The reaction is stirred until selective hydrolysis of the C4-chloro group is achieved. The C4 position is more susceptible to nucleophilic attack than the C2 position in this system.

-

Work-up: The reaction mixture is neutralized, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization to yield this compound.

Mechanistic Considerations

The key step in this synthesis is the selective hydrolysis of one of the two chloro groups. The greater reactivity of the C4-chloro group towards nucleophilic substitution compared to the C2-chloro group is a well-documented phenomenon in pyrimidine chemistry. This selectivity is attributed to the electronic effects of the ring nitrogen atoms and the nitro group, which preferentially activate the C4 and C6 positions towards nucleophilic attack.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the sequential and regioselective reactions of its functional groups.

Nucleophilic Aromatic Substitution (SNAAr) at the C2 Position

The chloro group at the C2 position is susceptible to nucleophilic aromatic substitution, providing a handle for the introduction of a wide variety of substituents. This reaction is the cornerstone of its application in drug discovery.

Caption: Key reactivity of the title intermediate.

Causality in Experimental Choices: The choice of base and solvent is critical for the success of the SNAAr reaction. A non-nucleophilic base is often employed to deprotonate the incoming nucleophile without competing in the substitution reaction. The solvent should be polar aprotic to solvate the cationic species and promote the reaction.

Application in the Synthesis of Kinase Inhibitors: The Case of Dasatinib